REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[N:7][CH:8]=1)#[CH:2]>CO.[Pd]>[CH2:1]([C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[N:7][CH:8]=1)[CH3:2]
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Name
|
|
Quantity
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0.122 g
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Type
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reactant
|
Smiles
|
C(#C)C=1C=C(C=NC1)N
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Name
|
|
Quantity
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15 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
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0.11 g
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Type
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catalyst
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Smiles
|
[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
in a Parr hydrogenation apparatus overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The reaction was filtered through Celite®
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Type
|
WASH
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Details
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washed forward with MeOH
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.07 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |